Direct Head-to-Head Potency: 4,167-Fold Superiority over the Closest In-Patent Indolinone Analog
In a direct enzymatic assay measuring DHODH inhibition, 3-((3,5-dichlorophenyl)imino)-1-methylindolin-2-one (Compound 1) exhibited an IC50 of 1.20 nM. Its in-patent analog, Compound 7 (CHEMBL4169359), demonstrated an IC50 of 5,000 nM under identical conditions [1]. This corresponds to a 4,167-fold difference in potency.
| Evidence Dimension | Human DHODH inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.20 nM |
| Comparator Or Baseline | Compound 7 (CHEMBL4169359): IC50 = 5,000 nM |
| Quantified Difference | 4,167-fold more potent |
| Conditions | Inhibition of recombinant human N-terminal GST-tagged DHODH; DCIP reduction assay |
Why This Matters
This large potency difference dictates that only this specific compound achieves low-nanomolar target engagement, making it essential for antiviral or anticancer DHODH dependency studies where high-affinity binding is a prerequisite.
- [1] BindingDB. BDBM50281169 (CHEMBL4173846) vs. BDBM50281173 (CHEMBL4169359): IC50 Data for Human DHODH. View Source
